3-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
Description
3-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a piperidine derivative characterized by a chlorobenzyl ether substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₄H₁₉Cl₂NO, with a molecular weight of 296.22 g/mol.
Properties
IUPAC Name |
3-[2-[(4-chlorophenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c15-14-5-3-13(4-6-14)11-17-9-7-12-2-1-8-16-10-12;/h3-6,12,16H,1-2,7-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDFTPATDMSVBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOCC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a piperidine ring substituted with a 4-chlorobenzyl ether group, which is crucial for its biological activity. The presence of the chlorine atom may enhance lipophilicity and modulate receptor interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems:
- Receptor Modulation : The compound is believed to interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, affecting metabolic pathways relevant to various diseases.
Biological Activity Spectrum
Recent studies have utilized computational methods to predict the pharmacological activity of piperidine derivatives, including this compound. The following table summarizes the predicted biological activities based on in silico evaluations:
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that compounds structurally similar to this compound exhibited significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to the modulation of signaling pathways involving protein kinase B (PKB), which is often overactive in cancers such as prostate and breast cancer .
- CNS Effects : Research has indicated that piperidine derivatives can influence neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases or mood disorders. The specific binding affinity of this compound for serotonin receptors was highlighted in preliminary studies.
- Antimicrobial Properties : In silico predictions suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease contexts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 4-[(4-Chlorobenzyl)oxy]piperidine Hydrochloride
- Structure : Differs by the chlorobenzyloxy group at the 4-position of the piperidine ring (vs. 3-position in the target compound).
- Molecular Formula: C₁₂H₁₇Cl₂NO.
- For example, 4-substituted piperidines may exhibit distinct pharmacokinetic profiles due to differences in ring conformation .
Halogenated Derivatives: 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine Hydrochloride
- Structure: Features a 2,4-dichloro-3,5-dimethylphenoxy group instead of 4-chlorobenzyloxy.
- Molecular Formula: C₁₅H₂₀Cl₃NO.
- Such modifications are common in agrochemicals to improve environmental stability .
Piperidine Derivatives with Varied Amine Substituents
- Key Insights : Piperidine derivatives with alkylthio or morpholine groups (e.g., compounds 6a, 6c–f) show divergent antimicrobial profiles. The target compound’s ether linkage (vs. thioether) may reduce metabolic degradation but requires validation .
Substituted Benzyl Analogs
- 3-[(4-Isopropylbenzyl)oxy]piperidine HCl (CAS 1220033-15-7): Structure: 4-Isopropylbenzyl group replaces 4-chlorobenzyl. Molecular Formula: C₁₅H₂₄ClNO.
Q & A
Q. What are the standard synthetic routes for 3-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, and what critical reaction conditions influence yield?
The synthesis typically involves a multi-step process, starting with the reaction of 4-chlorobenzyl chloride with a piperidine derivative. Key steps include etherification of the benzyl group to the ethyl-piperidine backbone under basic conditions (e.g., NaOH/K₂CO₃) in anhydrous ethanol or methanol . Temperature control (60-80°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions. Post-synthesis, hydrochloride salt formation is achieved via HCl gas or concentrated HCl addition, followed by recrystallization for purity .
Q. Which analytical techniques are recommended for assessing the purity and structural integrity of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 206 nm) is standard for quantifying purity (>95% typical) . Complementary techniques include:
- 1H NMR : To verify substituent positions and detect solvent residues (e.g., acetone at 2.1 ppm) .
- LC/MS : For molecular ion confirmation ([M+H]+ expected around 312–347 amu, depending on derivatives) .
- Melting Point Analysis : Sharp melting ranges (e.g., 175–177°C) indicate crystalline purity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Protect from moisture and light in sealed containers at 2–8°C .
- Spill Management : Absorb with inert material (e.g., sand) and dispose per hazardous waste regulations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance nucleophilic substitution efficiency .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate benzylation .
- Computational Modeling : Tools like density functional theory (DFT) predict transition states to identify optimal temperatures/pressures .
- Scale-Up : Use continuous-flow reactors to maintain consistent heat/mass transfer in large batches .
Q. What strategies resolve contradictions in bioactivity data across different assays?
- Target-Specific Assays : Use isoform-selective enzymes or receptors (e.g., GPCR subtypes) to clarify binding interactions .
- Structural Analog Comparison : Test derivatives (e.g., 3-[(2,6-difluorobenzyl)oxy]ethyl-piperidine) to isolate substituent effects .
- Meta-Analysis : Cross-reference data from orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .
Q. How can in silico tools predict the compound’s interactions with biological targets?
- Molecular Docking : Software like AutoDock Vina models binding poses to receptors (e.g., serotonin transporters) .
- MD Simulations : GROMACS or AMBER simulate dynamic interactions to assess stability of ligand-target complexes .
- QSAR Models : Relate substituent electronic properties (e.g., Hammett σ values) to activity trends .
Q. What methodologies enable regioselective modification of the piperidine ring or benzyl group?
- Protection/Deprotection : Use Boc groups to temporarily shield the piperidine nitrogen during benzyloxy-ethyl modifications .
- Directed Ortho-Metalation : Introduce halogens or methyl groups at specific benzyl positions using LDA/TMEDA .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for late-stage functionalization .
Q. How can structural analogs be designed to enhance binding affinity or metabolic stability?
- Bioisosteric Replacement : Substitute the 4-chlorobenzyl group with trifluoromethyl or difluorobenzyl moieties to improve lipophilicity and target engagement .
- Prodrug Strategies : Introduce ester or amide prodrug moieties to the ethyloxy linker for sustained release .
- CYP450 Resistance : Fluorine substitution at metabolically vulnerable sites reduces oxidative degradation .
Methodological Resources
- Spectral Libraries : PubChem (CID-specific data) and CAS Common Chemistry for canonical SMILES and regulatory information .
- Toxicity Prediction : EPA DSSTox database for eco-toxicological profiles .
- Reaction Design : ICReDD’s computational-experimental feedback loop for rapid condition optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
